

# Application Note: HPLC-UV Purity Analysis of N-(2-Amino-4-methoxyphenyl)acetamide

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## Compound of Interest

Compound Name:	<i>N-(2-Amino-4-methoxyphenyl)acetamide</i>
Cat. No.:	B1296831

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## Introduction

**N-(2-Amino-4-methoxyphenyl)acetamide** is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of **N-(2-Amino-4-methoxyphenyl)acetamide** and its potential impurities. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of this compound.

The chemical structure of **N-(2-Amino-4-methoxyphenyl)acetamide** is shown below:

Chemical Structure:

Molecular Formula: C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Molecular Weight: 180.21 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

## Principle

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate **N-(2-Amino-4-methoxyphenyl)acetamide** from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The elution is performed under isocratic conditions. Detection and quantification are carried out using a UV

detector at a wavelength determined to be the absorption maximum of the analyte. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Apparatus and Materials

- Apparatus:
  - High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
  - Data acquisition and processing software.
  - Analytical balance (0.01 mg readability).
  - Ultrasonic bath.
  - pH meter.
  - Volumetric flasks (Class A).
  - Pipettes (Class A).
  - Syringes and 0.45  $\mu\text{m}$  syringe filters.
  - HPLC vials.
- Reagents and Materials:
  - **N-(2-Amino-4-methoxyphenyl)acetamide** reference standard (purity  $\geq 99.5\%$ ).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (HPLC grade, resistivity  $\geq 18.2 \text{ M}\Omega\cdot\text{cm}$ ).
  - Phosphoric acid (AR grade).

- Ammonium acetate (AR grade).

## Experimental Protocols

A summary of the HPLC-UV chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	20mM Ammonium Acetate Buffer (pH 5.0) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or the determined UV absorption maximum)
Injection Volume	10 $\mu$ L
Run Time	20 minutes

- Buffer Preparation (20mM Ammonium Acetate, pH 5.0):
  - Weigh accurately 1.54 g of ammonium acetate and dissolve it in 1000 mL of HPLC grade water.
  - Adjust the pH to  $5.0 \pm 0.05$  with dilute phosphoric acid.
  - Filter the buffer solution through a 0.45  $\mu$ m membrane filter.
- Mobile Phase Preparation:
  - Mix 700 mL of the 20mM Ammonium Acetate Buffer (pH 5.0) with 300 mL of acetonitrile.
  - Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
- Diluent Preparation: Use the mobile phase as the diluent for preparing standard and sample solutions.

- Standard Solution Preparation (0.1 mg/mL):
  - Accurately weigh about 10 mg of **N-(2-Amino-4-methoxyphenyl)acetamide** reference standard into a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
  - Allow the solution to cool to room temperature.
  - Make up the volume to 100 mL with the diluent and mix well.
- Sample Solution Preparation (0.1 mg/mL):
  - Accurately weigh about 10 mg of the **N-(2-Amino-4-methoxyphenyl)acetamide** sample into a 100 mL volumetric flask.
  - Follow the same procedure as for the standard solution preparation.

Before commencing the analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor (T)	$\leq 2.0$
Theoretical Plates (N)	$\geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Perform the system suitability test.
- Inject a blank (diluent) to ensure no carryover or system contamination.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution in duplicate and record the chromatograms.

## Data Presentation and Calculation

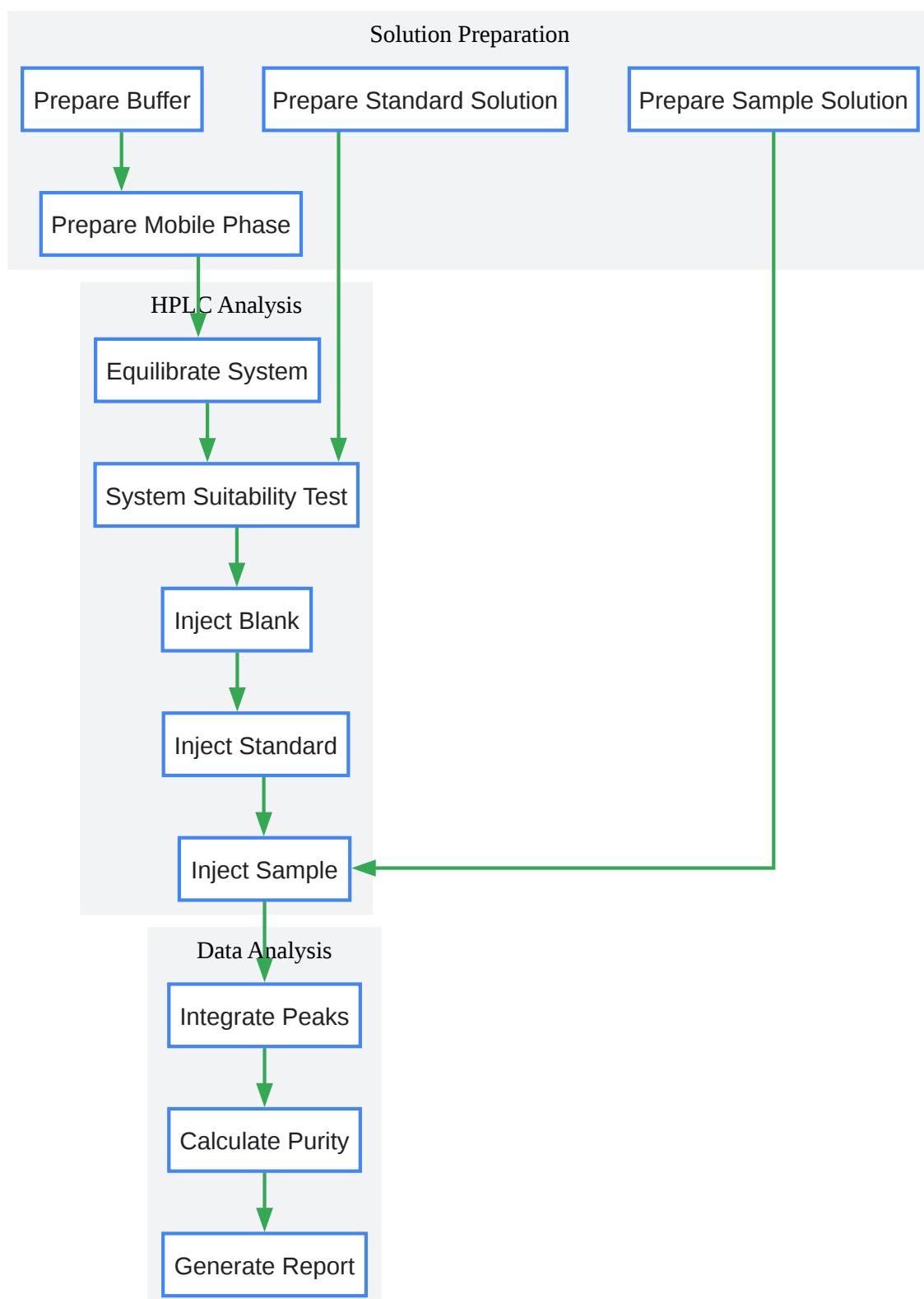
The purity of **N-(2-Amino-4-methoxyphenyl)acetamide** is calculated based on the area percentage of the main peak in the sample chromatogram.

Calculation of Purity:

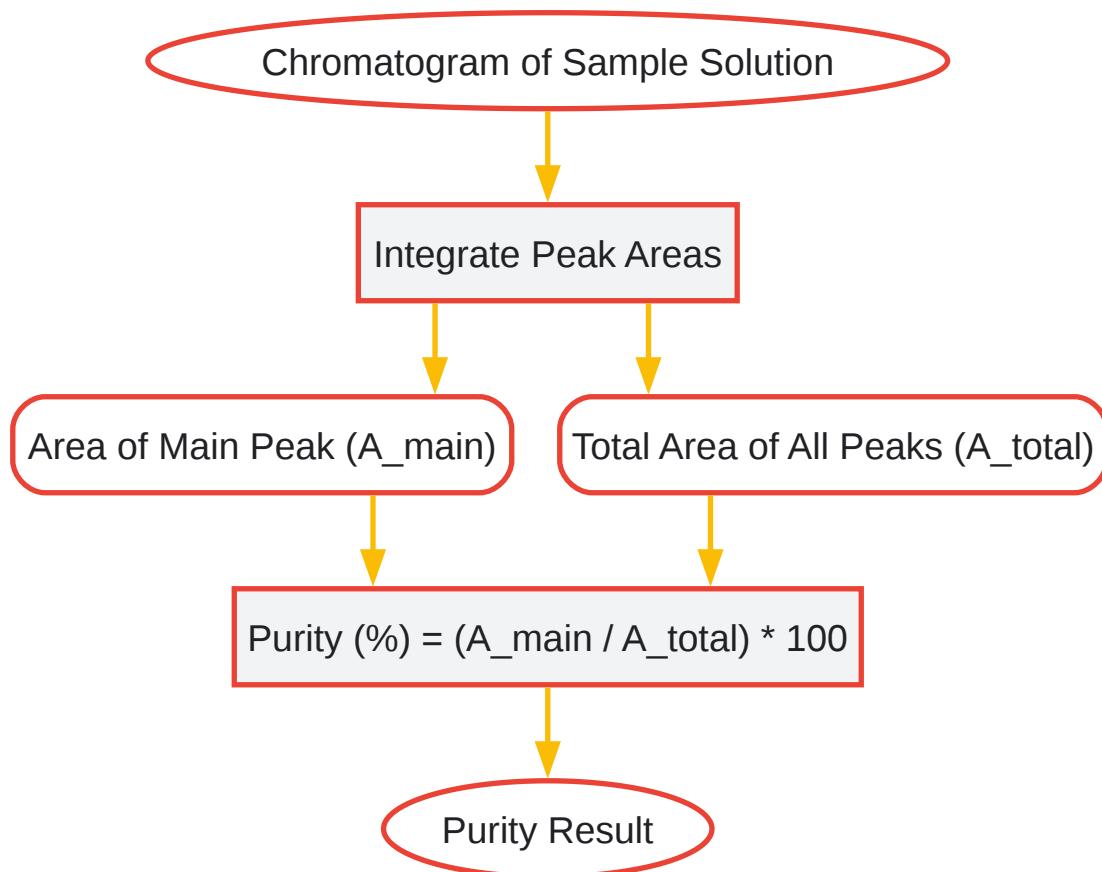
A summary of a hypothetical analysis is presented below for illustrative purposes.

Sample ID	Retention Time of Main Peak (min)	Area of Main Peak	Total Area of All Peaks	Purity (%)
Sample A	8.52	1254367	1265489	99.12
Sample B	8.51	1302987	1311045	99.39

## Mandatory Visualizations

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Caption: Workflow for the HPLC-UV Purity Analysis.



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Caption: Logical Relationship for Purity Calculation.

## Conclusion

The described HPLC-UV method is a simple, rapid, and reliable approach for the determination of the purity of **N-(2-Amino-4-methoxyphenyl)acetamide**. The method is suitable for routine quality control analysis in both research and industrial settings. It is recommended that this method be validated according to ICH guidelines before its implementation for a specific purpose.

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